molecular formula C11H8O3 B1678898 Plumbagin CAS No. 481-42-5

Plumbagin

Cat. No. B1678898
CAS RN: 481-42-5
M. Wt: 188.18 g/mol
InChI Key: VCMMXZQDRFWYSE-UHFFFAOYSA-N
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Description

Plumbagin is an organic compound with the chemical formula C11H8O3 . It is a yellow dye, formally derived from naphthoquinone . It is named after the plant genus Plumbago, from which it was originally isolated . It is also commonly found in the carnivorous plant genera Drosera and Nepenthes .


Synthesis Analysis

Plumbagin is a secondary metabolite obtained from different plant families, such as Plumbaginaceae, Droseraceae, and Ebenceae . It has been found to have anti-microbial, anti-malarial, antifungal, anti-inflammatory, anti-carcinogenic, anti-fertility, anti-plasmodium, antioxidant, anti-diabetic, and other effects . The use of modern biotechnological techniques can lead to a variety of benefits, including better yield, increased extraction efficiency, mass production of plantlets, genetic stability, increased biomass, and more .


Molecular Structure Analysis

Plumbagin is a hydroxy-1,4-naphthoquinone that is 1,4-naphthoquinone in which the hydrogens at positions 2 and 5 are substituted by methyl and hydroxy groups, respectively .


Chemical Reactions Analysis

Plumbagin has been found to play anticancer activity via many molecular mechanisms, such as targeting apoptosis, autophagy pathway, cell cycle arrest, antiangiogenesis pathway, anti-invasion, and antimetastasis pathway . Among these signaling pathways, the key regulatory genes regulated by Plumbagin were NF-k β, STAT3, and AKT .


Physical And Chemical Properties Analysis

Plumbagin is a hydroxy-1,4-naphthoquinone that is 1,4-naphthoquinone in which the hydrogens at positions 2 and 5 are substituted by methyl and hydroxy groups, respectively .

Scientific Research Applications

Anticancer Properties

Plumbagin exhibits significant anticancer potential across various cancer cells, both in vitro and in vivo. Studies have highlighted its ability to induce apoptosis and autophagy, disrupt cell cycles, inhibit invasion and metastasis, and display anti-angiogenic properties. Plumbagin's effects on cancer cells are mainly through the modulation of PI3K/Akt/mTOR and AMPK signals. Pharmaceutical applications utilizing nanocarriers like liposomes and nanoparticles have been discussed for enhancing therapeutic efficiency in cancer treatment (Liu et al., 2017).

Broad Biological Activities

Plumbagin exhibits a range of biological activities, including antioxidant, anti-inflammatory, anticancer, antibacterial, and antifungal properties. These activities mainly arise from its ability to undergo redox cycling, generate reactive oxygen species, and chelate trace metals in biological systems. It inhibits drug efflux in drug-resistant bacteria, enhancing intracellular drug accumulation. Plumbagin induces apoptosis and cell cycle arrest in cancer cells, partially via inactivation of NF-κB (Padhye et al., 2012).

Permeability and P-glycoprotein Effects

A study on the permeability of plumbagin across human intestinal cell monolayers found moderate permeability, suggesting passive transport as the likely mechanism. Plumbagin does not act as a substrate or inhibitor of P-glycoprotein and does not affect the P-glycoprotein-mediated transport of other substances (Sumsakul & Na-Bangchang, 2016).

Anti-Angiogenic Activity

Plumbagin reduces angiogenesis in human endothelial progenitor cells (EPCs), inhibiting migration and tube formation without cytotoxic effects. It affects various signaling pathways, including phospholipase C, Akt, ERK, NF-κB, and HIF-1. Plumbagin significantly diminishes microvessel formation and EPC-specific marker expression in vivo, suggesting potential for antitumor activity and other angiogenesis-related disorders (Lee et al., 2019).

Antibiotic Resistance Modulation

Plumbagin has shown effects on the development of antibiotic resistance. Studies on Escherichia coli and Staphylococcus aureus revealed that while antibiotic mediums led to delayed growth due to resistance development, the inclusion of plumbagin prevented this growth, indicating a prevention of the development of antibiotic-resistant cells (Durga et al., 1990).

Antimicrobial Activity

Plumbagin demonstrates specific activity against bacteria and yeast. Its growth inhibition effects on Staphylococcus aureus and Candida albicans suggest its potential as an antimicrobial agent (de Paiva et al., 2003).

Induction of Apoptosis in Cancer Cells

Plumbagin induces apoptosis in human prostate cancer cells through ROS generation and depletion of intracellular GSH levels. It alters the expression of genes responsible for ROS metabolism, including superoxide dismutase 2, indicating a key role of ROS in plumbagin-induced apoptosis (Powolny & Singh, 2008).

(Anti)Osteoclastic Properties

Plumbagin's effects on osteoclast formation vary depending on the model system used. It may inhibit or trigger osteoclast formation, indicating the need for further evaluation in different contexts (Sultanli et al., 2021).

Safety And Hazards

Plumbagin is toxic if swallowed and causes severe skin burns and eye damage . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling Plumbagin .

properties

IUPAC Name

5-hydroxy-2-methylnaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c1-6-5-9(13)10-7(11(6)14)3-2-4-8(10)12/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMMXZQDRFWYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C1=O)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075413
Record name 1,4-Naphthalenedione, 5-hydroxy-2-methyl-
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Plumbagin

CAS RN

481-42-5
Record name Plumbagin
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Record name Plumbagin
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Record name Plumbagin
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Record name Plumbagin
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Record name 1,4-Naphthalenedione, 5-hydroxy-2-methyl-
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Record name 5-hydroxy-2-methyl-1,4-naphthoquinone
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Record name PLUMBAGIN
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Synthesis routes and methods

Procedure details

Eppendorf tubes containing either 25 mg of CPPD or 1 uM fMLP (with 0.5 uM cytochalasin B) were maintained at 37° C. To the tubes were added 0.5 mL of cells at 37° C. followed by shaking to initiate the reactions. At appropriate times, tubes were centrifuged at 10,000× g for 10 s and 0.4 mL of supernatant was stored at −20° C. for later assay. Myeloperoxidase (MPO) activity was measured by the increase in absorbance at 450 nm that accompanies the oxidation of o-dianisidine. Dianisidine (7.8 mg) was dissolved in 100 mL of 0.1 M citrate buffer, pH 5.5 and to a 1 mL cuvette were added 0.89 mL of the dianisidine solution, followed by 50 mL of 1% Triton X 100, 10 mL of 0.05% hydrogen peroxide and 50 mL of crystal-cell supernatant. MPO activity was determined from the change in absorbance (450 nm) per minute, (ΔA450), using the following relationship: Dianisidine oxidation (nmol/min)=50 ΔA450
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17,100
Citations
S Padhye, P Dandawate, M Yusufi… - Medicinal research …, 2012 - Wiley Online Library
… Plumbagin is one of the simplest plant secondary metabolite of … Moreover, plumbagin effectively induces apoptosis and causes … to understand the chemistry of plumbagin and catalog its …
Number of citations: 309 onlinelibrary.wiley.com
A Roy - Mini reviews in medicinal chemistry, 2021 - ingentaconnect.com
… anticancer activity of plumbagin in various cancers … plumbagin and metal complex was used. A study reported the cytotoxic effect of plumbagin against MCF-7 cell line where plumbagin …
Number of citations: 42 www.ingentaconnect.com
P Panichayupakaranant, MI Ahmad - Drug Discovery from Mother Nature, 2016 - Springer
… derived from plumbagin, ie, Cu(II) compounds derived from plumbagin. Folic acid–human serum albumin (FA-HSA) has been used as a carrier for copper–plumbagin complexes. …
Number of citations: 40 link.springer.com
I Sharma, D Gusain, VP Dixit - Indian J Physiol Pharmacol, 1991 - ijpp.com
… In conclusion-Plumbagin feeding brings about a definite regression of atheroma and … effects of Plumbagin in cholesterol fed rabbits and to see whether Plumbagin prevents aortic …
Number of citations: 130 www.ijpp.com
SR Paiva, MR Figueiredo, TV Aragão… - Memorias do Instituto …, 2003 - SciELO Brasil
Plumbagin is a naturally occurring naphthoquinone isolated … The antimicrobial activity of plumbagin was evaluated using the … These results suggest the naphthoquinone plumbagin as a …
Number of citations: 264 www.scielo.br
Z Yin, J Zhang, L Chen, Q Guo, B Yang… - BioMed Research …, 2020 - hindawi.com
Plumbagin (PLB), a natural naphthoquinone constituent isolated from the roots of the medicinal plant Plumbago zeylanica L., exhibited anticancer activity against a variety of cancer cell …
Number of citations: 65 www.hindawi.com
HP Lee, PC Chen, SW Wang, YC Fong, CH Tsai… - Journal of Functional …, 2019 - Elsevier
… However, the effects of plumbagin in EPC-related angiogenesis are uncertain. In this study, we found that plumbagin suppressed EPC migration and tube formation in vitro, without any …
Number of citations: 108 www.sciencedirect.com
P Srinivas, G Gopinath, A Banerji… - … in Cooperation with …, 2004 - Wiley Online Library
… plumbagin have remained unexplored. The aim of the study was to determine whether plumbagin… can reverse the cytotoxic effects of plumbagin. It can be concluded from the results that …
Number of citations: 228 onlinelibrary.wiley.com
Y Liu, Y Cai, C He, M Chen, H Li - The American journal of Chinese …, 2017 - World Scientific
… plumbagin in vivo is also summarized in this review. On the whole, we aim to review the research progress of plumbagin … may provide some reference for further research of plumbagin. …
Number of citations: 73 www.worldscientific.com
R Gomathinayagam, S Sowmyalakshmi… - Anticancer …, 2008 - ar.iiarjournals.org
… effect of plumbagin on H460 and A549 lung cancer cells. plumbagin sensitizes H460 more significantly than A549 cells. Further, dissection of the mechanism of action of plumbagin on …
Number of citations: 159 ar.iiarjournals.org

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